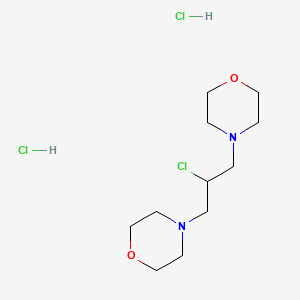
2-Chloro-1,3-dimorpholinopropane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3-dimorpholinopropane dihydrochloride is a chemical compound with the molecular formula C11H23Cl3N2O2 and a molecular weight of 321.677 g/mol . It is a unique compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is used primarily in early discovery research and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-dimorpholinopropane dihydrochloride typically involves the reaction of morpholine with 2-chloro-1,3-propanediol under specific conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt . The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is monitored and controlled to maintain the desired reaction conditions and to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,3-dimorpholinopropane dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound.
Aplicaciones Científicas De Investigación
2-Chloro-1,3-dimorpholinopropane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and as a tool for probing cellular functions.
Medicine: Investigated for its potential therapeutic applications and as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,3-dimorpholinopropane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can lead to changes in the structure and function of these biomolecules, affecting various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1,3-propanediol: A related compound with similar chemical properties but lacking the morpholine groups.
1,3-Dimorpholinopropane: Similar structure but without the chlorine atom.
Uniqueness
2-Chloro-1,3-dimorpholinopropane dihydrochloride is unique due to the presence of both morpholine groups and a chlorine atom, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable tool in various research applications.
Propiedades
Número CAS |
1020-58-2 |
|---|---|
Fórmula molecular |
C11H23Cl3N2O2 |
Peso molecular |
321.7 g/mol |
Nombre IUPAC |
4-(2-chloro-3-morpholin-4-ylpropyl)morpholine;dihydrochloride |
InChI |
InChI=1S/C11H21ClN2O2.2ClH/c12-11(9-13-1-5-15-6-2-13)10-14-3-7-16-8-4-14;;/h11H,1-10H2;2*1H |
Clave InChI |
LOUDYSWZCNLITF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC(CN2CCOCC2)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















